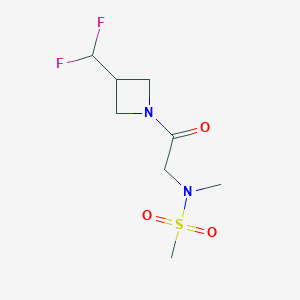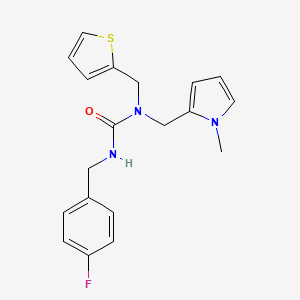
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound featuring a difluoromethyl group attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents. The final step involves the attachment of the methanesulfonamide group through sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and sulfonates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group and azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3-(fluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(trifluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(chloromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Uniqueness
N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.
Propiedades
IUPAC Name |
N-[2-[3-(difluoromethyl)azetidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O3S/c1-11(16(2,14)15)5-7(13)12-3-6(4-12)8(9)10/h6,8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQZVFTAOCBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CC(C1)C(F)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)
![n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide](/img/structure/B2415747.png)
![4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide](/img/structure/B2415750.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2415751.png)



![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2415763.png)
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
